2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene is a complex organic compound characterized by its unique molecular structure and functional groups. It belongs to a class of compounds known for their applications in various fields, including pharmaceuticals and material science. The compound's structural features include a trifluoromethyl group, dinitro groups, and an iodophenoxy moiety, which contribute to its chemical reactivity and potential uses.
The synthesis of 2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene typically involves multiple steps that include electrophilic substitution reactions. One common method includes the nitration of a suitable precursor compound followed by the introduction of the trifluoromethyl group through a trifluoromethylation reaction.
The molecular formula for 2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene is C13H8F3N2O4I. Its structure features:
The molecular weight of this compound is approximately 392.12 g/mol. The InChI key for this compound is provided as follows: InChI=1S/C13H8F3N2O4I/c14-12-6-10(16(18)19)8(7-5-12)21-13(20)11(17)9(15)4/h5-7H,8H2,1-4H3 .
The compound can participate in various chemical reactions typical for aromatic compounds with electron-withdrawing groups:
The reactivity of this compound can be exploited in synthetic pathways for creating more complex molecules or for functionalizing surfaces in material science applications.
The mechanism of action for 2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene primarily revolves around its ability to act as an electrophile in various reactions due to the electron-withdrawing nature of its substituents.
Kinetic studies may reveal specific rates of reaction under varying conditions (temperature, solvent effects), which are crucial for optimizing synthetic routes involving this compound.
Relevant data from chemical databases indicate that this compound exhibits significant thermal stability up to certain temperatures before decomposition occurs .
2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene has several applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1